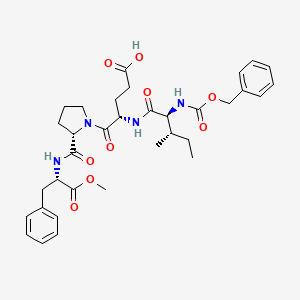

CH 5450

Description

Propriétés

IUPAC Name |

(4S)-5-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40)/t22-,25-,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFWNRFKRYMGAI-OXHJWIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Alectinib (CH5424802)

Foreword: This document provides a comprehensive technical overview of the chemical and pharmacological properties of Alectinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. The compound, also known by its development code CH5424802 and brand name Alecensa®, is a significant therapeutic agent in the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

Alectinib is an organic heterotetracyclic compound with a benzocarbazole core.[1][2] It was developed by Chugai Pharmaceutical Co. through a structure-based drug design approach to be a highly potent and selective ALK inhibitor.[1][2]

Chemical Structure and Identifiers

-

IUPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile[1]

-

CAS Number: 1256580-46-7 (Alectinib base), 1256589-74-8 (Alectinib HCl)[1]

-

Other Names: CH5424802, RO5424802, AF-802, Alecensa®[3][4][5]

Physicochemical Data

The physicochemical properties of Alectinib are critical for its formulation, delivery, and pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) class IV drug, it exhibits low solubility and permeability.[6] The hydrochloride salt is typically used for pharmaceutical formulations.[1][7]

| Property | Value | References |

| Molecular Formula | C₃₀H₃₄N₄O₂ | [1][3] |

| Molecular Weight | 482.62 g/mol (base) | [1][3] |

| Appearance | White to yellow-white lumpy powder (hydrochloride salt) | [1] |

| Melting Point | 274-276°C | [2] |

| pKa | 7.05 | [1] |

| LogP (Predicted) | 4.5 | [1] |

| Bioavailability | 37% (under fed conditions) | [1] |

| Protein Binding | >99% (Alectinib and its active metabolite, M4) | [1] |

Solubility Profile

Alectinib's solubility is pH-dependent, a crucial factor for its absorption in the gastrointestinal tract. It exhibits higher solubility in acidic conditions and is practically insoluble in water at neutral and alkaline pH levels.[6][7][8]

| Solvent / Medium | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | Up to 5 mg/mL (with warming); 4500.0 ± 6.1 µg/mL | [2][9][10] |

| Methanol | 1990.8 ± 7.2 µg/mL | [10] |

| Chloroform | High solubility | [11] |

| Water | <1 mg/mL | [2] |

| Ethanol | <1 mg/mL | [2] |

| Aqueous Media (pH 1.2) | 0.648 µg/mL (in FaSSGF) | [6] |

| Aqueous Media (pH 3.5) | ~50 µg/mL (Maximum aqueous solubility) | [10] |

| Aqueous Media (pH 6.8) | Very low; drops significantly from acidic pH | [6][10] |

| FaSSGF: Fasted State Simulated Gastric Fluid |

Mechanism of Action and Pharmacology

Alectinib is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets anaplastic lymphoma kinase (ALK).[3][12][13] In certain cancers, such as NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival.[13][14]

Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[13] This blockade affects several critical pathways responsible for cell growth and survival.[1][15]

ALK Signaling Pathway Inhibition

The inhibition of ALK by Alectinib leads to the downregulation of key signaling cascades, including:

-

STAT3 Pathway: Alectinib prevents the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1][16]

-

PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth, proliferation, and apoptosis prevention, is also inhibited upon ALK blockade.[1][14][17]

-

RAS/MAPK/ERK Pathway: While some reports suggest Alectinib does not inhibit ERK1/2 phosphorylation, the broader RAS/ERK pathway is a known downstream effector of ALK.[2][17][18]

By blocking these pathways, Alectinib effectively induces apoptosis (programmed cell death) in tumor cells harboring the ALK fusion gene.[1][13] Notably, Alectinib and its major active metabolite, M4, show similar activity against ALK and are also effective against several mutant forms of ALK that confer resistance to first-generation inhibitors like crizotinib.[9][12][16]

Caption: Alectinib inhibits the ALK fusion protein, blocking key downstream signaling pathways.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis and analysis of Alectinib.

Synthesis of Alectinib Hydrochloride

The synthesis of Alectinib has been reported through various routes, often involving key steps like Suzuki-Miyaura cross-coupling and reductive cyclization.[19][20] The final step often involves converting the Alectinib free base to its more stable hydrochloride salt.

Protocol: Preparation of Alectinib Monohydrochloride Salt [21]

-

Dissolution: Dissolve Alectinib free base (9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) in a solvent mixture of methyl ethyl ketone (10 v/w), water (4 v/w), and acetic acid (3 v/w) at 60°C.

-

Acidification: To the dissolved solution, add 2 N hydrochloric acid (1 v/w) dropwise.

-

Stirring: Maintain the reaction mixture at 60°C with stirring for 30 minutes.

-

Precipitation: Add ethanol (25 v/w) dropwise to induce precipitation of the hydrochloride salt.

-

Isolation: Filter the precipitated solid and dry to yield the final product.

-

Pulverization (Optional): The resulting monohydrochloride salt can be pulverized using a jet mill to achieve a desired particle size distribution.[21]

Caption: Workflow for the conversion of Alectinib free base to its hydrochloride salt.

Determination of pH-Dependent Solubility

The solubility of Alectinib is assessed across a range of pH values to understand its dissolution characteristics in the gastrointestinal tract.

Protocol: Shake-Flask Method for pH-Solubility Profile [22]

-

Media Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2 HCl/NaCl buffer, pH 4.0 acetate buffer, pH 6.8 phosphate buffer, and distilled water).

-

Sample Addition: Add an excess amount of Alectinib hydrochloride powder (e.g., 10 mg) to a defined volume (e.g., 1 mL) of each test medium in separate vials.

-

Equilibration: Agitate the mixtures using a magnetic stirrer or a shaker bath at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the resulting suspensions at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Sample Analysis: Carefully collect a known volume of the supernatant, dilute it with an appropriate solvent (e.g., a 50:50 v/v mixture of water and methanol), and analyze the concentration of dissolved Alectinib using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][10][22]

Stability and Storage

Alectinib hydrochloride is known to be photosensitive, particularly in solution, and can degrade when exposed to light.[8][10][11] It is also unstable at high temperatures.

-

Solid State: As a lyophilized powder, Alectinib is stable for up to 24 months when stored at -20°C and desiccated.[9] In its solid state, it demonstrates greater stability under light exposure compared to in solution.[10]

-

In Solution: Solutions should be prepared fresh. Stock solutions in DMSO can be stored at -20°C for up to 3 months, but repeated freeze-thaw cycles should be avoided.[9] The half-life of Alectinib in solution when exposed to light is approximately 8.5 hours.[10]

Conclusion

Alectinib (CH5424802) is a meticulously designed ALK inhibitor with a well-defined chemical profile. Its potent and selective mechanism of action, targeting the core driver of ALK-positive cancers, has established it as a critical therapeutic agent. Understanding its physicochemical properties, particularly its pH-dependent solubility and stability, is paramount for optimizing its formulation, ensuring bioavailability, and advancing future research in targeted cancer therapy. The experimental protocols outlined herein provide a foundation for the consistent synthesis and analysis of this important compound.

References

- 1. Alectinib - Wikipedia [en.wikipedia.org]

- 2. Alectinib | 1256580-46-7 [chemicalbook.com]

- 3. Alectinib | Tyrosine Kinases | ALK | VEGFR | TargetMol [targetmol.com]

- 4. ChemGood [chemgood.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ijper.org [ijper.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alectinib | Cell Signaling Technology [cellsignal.com]

- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis routes of Alectinib Hydrochloride [benchchem.com]

- 22. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution [mdpi.com]

In-Depth Technical Guide: Synthesis and Purification of Alectinib (CH5424802)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. Alectinib, also known as CH5424802, is a critical therapeutic agent for ALK-positive non-small cell lung cancer (NSCLC).[1][2] This document details various synthetic routes, experimental protocols, and purification techniques, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Chemical Structure and Properties

-

IUPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile[3]

-

Molecular Formula: C₃₀H₃₄N₄O₂[3]

-

Molar Mass: 482.628 g·mol⁻¹[3]

-

CAS Number: 1256580-46-7[3]

Synthesis of Alectinib

Multiple synthetic routes for Alectinib have been developed, ranging from initial medicinal chemistry approaches to scalable manufacturing processes.[4] Key strategies often involve the construction of the characteristic indole-fused tetracyclic core.[1][4]

Synthetic Route 1: Reductive Cyclization and Friedel-Crafts Reaction

A scalable manufacturing process has been established that utilizes an intramolecular reductive cyclization and an intramolecular Friedel-Crafts reaction to construct the core tetracyclic scaffold of Alectinib.[4] This optimized route is designed to minimize the formation of impurities that are challenging to remove in later stages.[4]

Key Features:

-

High Overall Yield: The established manufacturing process can consistently produce Alectinib on a multi-kilogram scale with a typical overall yield of 29%.[4]

-

High Purity: The process delivers a final product with a purity exceeding 99.9 area%.[4]

Synthetic Route 2: α-Arylation of Enone and Reductive Cyclization

A novel synthetic route has been reported that employs an α-arylation of an enone and a reductive cyclization as the key steps.[5] This method starts from readily available materials and is noted for its high yields and avoidance of regioisomeric mixtures.[5]

Key Steps:

-

Suzuki-Miyaura Cross-Coupling: This reaction is a crucial step in this synthetic pathway.[5]

-

Reductive Cyclization: This step is employed to form the core structure of Alectinib.[5]

Upon heating a mixture of the intermediate XIV and excess 4-morpholinopiperidine in DMF, the Alectinib free base was obtained, albeit in a 20% yield.[5] Microwave irradiation at 200°C was found to improve the yield of the desired product.[5]

Summary of Synthetic Approaches

| Synthetic Route | Key Reactions | Starting Materials | Reported Yield | Key Advantages |

| Scalable Manufacturing Process | Intramolecular Reductive Cyclization, Intramolecular Friedel-Crafts Reaction | 2-aryl-2-methylpropionic acid, mono-tert-butyl malonate, 4-chloro-3-nitrobenzonitrile, and 4-morpholinopiperidine[1] | 29% (overall)[4] | Scalable, high purity, impurity control[4] |

| α-Arylation and Reductive Cyclization | Suzuki-Miyaura Cross-Coupling, Reductive Cyclization | 4-(4-methoxyphenyl)butyric acid or 2-ethyl anisole[5] | Good yield[5] | Readily available starting materials, avoids regioisomers[5] |

| Medicinal Chemistry Approach (for FIH studies) | Double Intramolecular Cyclization | Not specified in detail | 32% (overall)[1] | Suitable for initial multi-kilogram quantities[1] |

Experimental Protocols

General Synthesis Workflow

The synthesis of Alectinib is a multi-step process that involves the careful assembly of its complex carbazole backbone followed by the introduction of the side chains.

Caption: A generalized workflow for the synthesis of Alectinib.

Protocol for the Formation of Alectinib Hydrochloride Salt

The final step in many synthetic procedures is the formation of a pharmaceutically acceptable salt, typically the hydrochloride salt, to improve stability and solubility.

Procedure:

-

Dissolve 9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile in a mixture of methyl ethyl ketone, water, and acetic acid at 60°C.[6]

-

Add hydrochloric acid (2 N) dropwise to the solution.[6]

-

Stir the mixture at 60°C for 30 minutes.[6]

-

Add ethanol dropwise to precipitate the solid.[6]

-

Filter and dry the precipitated solid to obtain the monohydrochloride salt.[6]

-

The resulting salt can be further pulverized using a jet mill.[6]

Purification of Alectinib

The purification of Alectinib is crucial to ensure high purity and remove any process-related impurities or by-products. Impurities can arise from unreacted starting materials, synthetic by-products, or residual solvents.[2]

Purification Methods

-

Crystallization: This is a common method for purifying the final product. Solvents such as methanol or a mixture of dichloromethane and methanol are preferred.[7]

-

Column Chromatography: This technique is often used to purify intermediates during the synthesis process.[7]

-

Solvent Contacting: The crude Alectinib can be purified by contacting it with a suitable solvent or solvent mixture.[7] Preferred solvents include water, halogenated solvents (like dichloromethane), and alcohols (like methanol, ethanol).[7]

Purification Workflow

Caption: A general workflow for the purification of Alectinib.

Summary of Purification Techniques

| Technique | Solvents/Conditions | Purpose |

| Crystallization | Methanol, Dichloromethane/Methanol mixture[7] | High-purity final product isolation |

| Column Chromatography | Not specified in detail, used for intermediates[7] | Intermediate purification |

| Solvent Contacting | Water, Dichloromethane, Methanol, Ethanol, or mixtures thereof[7] | Removal of impurities from crude product |

| Drying | Vacuum drying, heat drying, spray drying, freeze drying, supercritical drying[7] | Removal of unbound solvent |

Signaling Pathway of Alectinib

Alectinib is a potent and selective inhibitor of ALK and RET receptor tyrosine kinases.[3] By inhibiting ALK, Alectinib blocks downstream signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways, which ultimately leads to the induction of apoptosis in tumor cells.[3]

Caption: A simplified diagram of Alectinib's mechanism of action.

This guide provides a foundational understanding of the synthesis and purification of Alectinib. For detailed experimental parameters and safety information, researchers should consult the primary literature cited herein.

References

- 1. academic.oup.com [academic.oup.com]

- 2. veeprho.com [veeprho.com]

- 3. Alectinib - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis routes of Alectinib Hydrochloride [benchchem.com]

- 7. WO2019008520A1 - A process for preparing alectinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of Alectinib (CH5424802)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alectinib, also known as CH5424802 and marketed under the brand name Alecensa, is a second-generation, highly selective, and potent oral inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) that is positive for ALK gene rearrangements.[3][4] This guide provides an in-depth overview of alectinib's mechanism of action, detailing the signaling pathways it modulates, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Core Mechanism of Action

Alectinib functions as a tyrosine kinase inhibitor (TKI), specifically targeting the ALK protein.[3][4] In certain cancers, chromosomal rearrangements can lead to the creation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK fusion protein.[4][5] This aberrant kinase activity drives uncontrolled cell proliferation and survival.[5]

Alectinib competitively binds to the ATP-binding site of the ALK tyrosine kinase domain, preventing its autophosphorylation and subsequent activation.[2][4] This blockade of ALK activity disrupts downstream signaling cascades that are critical for tumor cell growth and survival.[1][2] Notably, alectinib is also active against the RET proto-oncogene.[1] Its major active metabolite, M4, exhibits similar in vitro and in vivo activity against ALK and various mutant forms.[1][2]

Modulated Signaling Pathways

The inhibition of ALK by alectinib leads to the downregulation of several key signaling pathways implicated in cancer progression:

-

STAT3 Pathway: Alectinib treatment suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][6] Activated STAT3 is a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.

-

PI3K/AKT/mTOR Pathway: Alectinib also inhibits the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[1] This pathway is a central regulator of cell growth, metabolism, and survival.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell division and proliferation, is also attenuated by alectinib's inhibition of ALK.[4]

By disrupting these critical signaling networks, alectinib effectively induces apoptosis (programmed cell death) in ALK-positive tumor cells.[1][4]

Quantitative Data Summary

Preclinical Efficacy

| Cell Line | ALK Fusion | Alectinib IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Reference |

| NCI-H2228 | EML4-ALK | 1.9 | 2.4 | [6] |

| KARPAS-299 | NPM-ALK | 1.3 | 3.5 | [6] |

Clinical Efficacy in ALK-Positive NSCLC

First-Line Treatment (ALEX Trial) [7]

| Endpoint | Alectinib (n=152) | Crizotinib (n=151) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 25.7 months | 10.4 months | 0.47 (0.34-0.65) | <0.001 |

| Overall Response Rate (ORR) | 82.9% | 75.5% | - | - |

| CNS Progression Rate (12-month) | 9.4% | 41.4% | 0.16 (0.10-0.28) | <0.0001 |

Crizotinib-Resistant NSCLC (Pooled Analysis) [8]

| Endpoint | Alectinib |

| Overall Response Rate (ORR) | 52% (95% CI: 46% to 58%) |

| Disease Control Rate (DCR) | 83% (95% CI: 76% to 89%) |

| Median Progression-Free Survival (PFS) | 9.36 months (95% CI: 7.38 to 11.34) |

| Intracranial ORR | 52% (95% CI: 45% to 59%) |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of alectinib against ALK kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALK kinase domain is purified. A synthetic peptide substrate is prepared.

-

Assay Reaction: The kinase reaction is performed in a buffer containing the ALK enzyme, peptide substrate, ATP, and varying concentrations of alectinib.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or radiometric assays with ³²P-labeled ATP.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the alectinib concentration. The IC₅₀ value is calculated using a sigmoidal dose-response curve fit.

Clinical Trial Protocol (Adapted from ALEX Trial - NCT02075840)[9]

Objective: To compare the efficacy and safety of alectinib versus crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.

Study Design:

-

Phase III, randomized, open-label, multicenter trial.

-

Patient Population: Adult patients with histologically or cytologically confirmed advanced or metastatic NSCLC, with ALK gene rearrangement confirmed by an FDA-approved test. ECOG performance status of 0-2.

-

Randomization: Patients are randomized 1:1 to receive either alectinib or crizotinib.

-

Treatment:

-

Alectinib: 600 mg orally twice daily with food.

-

Crizotinib: 250 mg orally twice daily.

-

-

Endpoints:

-

Primary: Progression-Free Survival (PFS) as assessed by an independent review committee.

-

Secondary: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DOR), CNS progression.

-

-

Assessments: Tumor assessments are performed at baseline and every 8 weeks. Safety is monitored throughout the study.

Conclusion

Alectinib (CH5424802) is a highly effective ALK inhibitor that has demonstrated superior efficacy and a favorable safety profile compared to first-generation inhibitors in the treatment of ALK-positive NSCLC. Its mechanism of action, centered on the potent and selective inhibition of ALK and its downstream signaling pathways, translates into significant clinical benefits, including prolonged progression-free survival and a marked reduction in CNS metastases. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians working to advance the understanding and application of this important targeted therapy.

References

- 1. Alectinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 5. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 6. researchgate.net [researchgate.net]

- 7. targetedonc.com [targetedonc.com]

- 8. The efficacy and safety of alectinib in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Inhibitor CH5450: A Comprehensive Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5450, also known as alectinib, is a potent and highly selective second-generation tyrosine kinase inhibitor. This document provides an in-depth technical overview of the biological targets of CH5450, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Primarily targeting Anaplastic Lymphoma Kinase (ALK), CH5450 has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its activity extends to various ALK resistance mutations, a common challenge in targeted cancer therapy. Furthermore, CH5450 exhibits off-target activity against the RET proto-oncogene. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential and underlying biology of CH5450.

Primary and Secondary Biological Targets

The principal biological target of CH5450 is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2] Constitutive activation of ALK, often through chromosomal rearrangements like the EML4-ALK fusion, is a key driver in certain cancers, most notably a subset of NSCLC.[1] CH5450 also demonstrates inhibitory activity against the RET (Rearranged during Transfection) proto-oncogene, another receptor tyrosine kinase implicated in various cancers.[3]

Quantitative Inhibition Data

The potency of CH5450 against its targets has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50), dissociation constants (Kd), and inhibition constants (Ki) reported in the literature.

Table 1: In Vitro Kinase Inhibition Profile of CH5450 (Alectinib)

| Target | Assay Type | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |

| ALK (wild-type) | Cell-free | 1.9 | 2.4 | 0.83 | [4][5][6][7] |

| ALK (L1196M) | Cell-free | - | - | 1.56 | [5][8] |

| ALK (F1174L) | Cell-free | 1.0 | - | - | [2][6][8] |

| ALK (R1275Q) | Cell-free | 3.5 | - | - | [2][6][8] |

| ALK (C1156Y) | Cell-free | - | - | - | [2] |

| RET | Cell-free | 4.8 | - | - | [9] |

| LTK | Kinase Panel | ≤10 | - | - | [10] |

| GAK | Kinase Panel | ≤10 | - | - | [10] |

| KDR | Cell-based | 1400 | - | - | [5][11] |

Table 2: Cellular Activity of CH5450 (Alectinib)

| Cell Line | ALK Status | Assay Type | IC50 (nM) | Reference |

| KARPAS-299 | NPM-ALK | Growth Inhibition | 3 | [5][11] |

| SR | NPM-ALK | Growth Inhibition | 6.9 | [5] |

| NCI-H2228 | EML4-ALK | Growth Inhibition | - | [5] |

| H2228 | EML4-ALK | MTT Assay | 240 | [12] |

| H3122 | EML4-ALK | MTT Assay | 30 | [12] |

Mechanism of Action and Signaling Pathways

CH5450 functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[5][7][8] By binding to the ATP-binding pocket of the ALK kinase domain, it prevents the autophosphorylation and subsequent activation of the kinase.[5] This blockade of ALK activity disrupts downstream signaling cascades that are crucial for the proliferation and survival of cancer cells. Key signaling pathways inhibited by CH5450 include the STAT3 and PI3K/AKT/mTOR pathways.[5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in ALK-driven tumor cells.[1] The major active metabolite of alectinib, M4, exhibits similar in vitro and in vivo activity against ALK.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of CH5450.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

-

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide bound to streptavidin-XL665 (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Materials:

-

Recombinant ALK enzyme

-

Biotinylated substrate peptide

-

ATP

-

CH5450 (or other test compounds)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Streptavidin-XL665

-

Europium-labeled anti-phospho-substrate antibody

-

Stop solution (e.g., EDTA)

-

384-well assay plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of CH5450 in DMSO and then in kinase reaction buffer.

-

In a 384-well plate, add the kinase, biotinylated substrate, and CH5450 dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (streptavidin-XL665 and europium-labeled antibody).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cellular Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on cell proliferation.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.

-

Materials:

-

Cancer cell lines (e.g., KARPAS-299, NCI-H2228)

-

Cell culture medium and supplements

-

CH5450

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CH5450 and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for cell growth inhibition.

-

Kinase Selectivity and Off-Target Profile

A crucial aspect of drug development is understanding the selectivity of a compound for its intended target. CH5450 has been shown to be highly selective for ALK. In a broad kinase panel screening, significant inhibition (≤10 nM) was observed for only two other kinases: Leukocyte tyrosine kinase (LTK) and Cyclin G-associated kinase (GAK).[10] This high degree of selectivity contributes to a more favorable safety profile by minimizing off-target effects.

Conclusion

CH5450 (alectinib) is a potent and highly selective inhibitor of the ALK tyrosine kinase, with additional activity against the RET proto-oncogene. Its mechanism of action involves the direct inhibition of ALK autophosphorylation and the subsequent blockade of critical downstream signaling pathways, leading to the apoptosis of cancer cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals. A thorough understanding of the biological targets and mechanism of action of CH5450 is essential for its continued clinical development and the exploration of its therapeutic potential in various oncological indications.

References

- 1. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scribd.com [scribd.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 5. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. sambomed.co.kr [sambomed.co.kr]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

In Silico Modeling of Alectinib (CH5450254) Interactions with Anaplastic Lymphoma Kinase (ALK): A Technical Guide

Abstract: Alectinib (CH5450254) is a highly selective, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Understanding the molecular interactions between alectinib and the ALK kinase domain is crucial for elucidating its mechanism of action, predicting resistance, and designing next-generation inhibitors. This technical guide provides an in-depth overview of the in silico methodologies used to model these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and computational pathways.

The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development and function of the nervous system.[3] In certain cancers, such as NSCLC, chromosomal rearrangements can lead to the formation of oncogenic fusion proteins (e.g., EML4-ALK).[1][4] These fusion proteins result in constitutive, ligand-independent dimerization and activation of the ALK kinase domain, driving downstream signaling cascades that promote cell proliferation, survival, and transformation.[5][6]

The primary signaling pathways activated by oncogenic ALK fusions include:

-

PI3K-AKT Pathway: Promotes cell survival and blocks apoptosis.[5][8]

-

JAK-STAT Pathway: Involved in transcription and cell proliferation.[9]

-

Phospholipase C-γ (PLCγ) Pathway: Modulates calcium signaling and activates protein kinase C (PKC).[7][8]

Alectinib functions by binding to the ATP-binding site within the ALK kinase domain, preventing the phosphorylation and activation of these critical downstream signaling molecules, which ultimately leads to the induction of apoptosis in ALK-positive cancer cells.[3]

Quantitative Analysis of Alectinib Potency

The potency of alectinib is quantified by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target's biological activity.[10][11] Alectinib is highly potent against wild-type ALK and maintains activity against several mutations known to confer resistance to the first-generation inhibitor, crizotinib.[2]

| ALK Variant | IC50 (nmol/L) | Fold Change vs. WT | Crizotinib Resistance | Reference |

| Wild-Type (WT) | 1.9 | 1.0 | - | [2] |

| L1196M (Gatekeeper) | 1.56 | ~0.8 | Yes | [2] |

| C1156Y | Potent | - | Yes | [2] |

| F1174L | Potent | - | Yes | [2] |

| R1275Q | Potent | - | Yes | [2] |

| G1202R | Resistant | - | Yes | [12][13] |

| I1171T/N/S | Resistant | - | Yes | [13][14] |

| V1180L | Resistant | - | Yes | [14][15] |

Note: Specific IC50 values for all mutants were not available in the cited literature; "Potent" indicates retained activity, while "Resistant" indicates diminished activity.

In Silico Modeling Workflow and Protocols

Computational modeling is essential for visualizing the binding mode of alectinib, understanding the structural impact of resistance mutations, and guiding the design of new inhibitors.[16] The general workflow involves preparing the protein and ligand structures, performing docking and/or molecular dynamics simulations, and analyzing the results.

Detailed Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[16][17] This protocol provides a generalized procedure for docking alectinib into the ALK kinase domain.

Objective: To predict the binding pose of alectinib in the ALK ATP-binding site.

Materials:

-

Software: AutoDock Tools, AutoDock Vina, PyMOL or VMD for visualization.

-

Input Files:

-

ALK protein structure file (e.g., from Protein Data Bank).

-

Alectinib ligand structure file (SDF or MOL2 format).

-

Methodology:

-

Protein Preparation:

-

Load the ALK protein structure into AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Load the alectinib structure into AutoDock Tools.

-

Detect the ligand's root and define rotatable bonds.

-

Assign Gasteiger charges.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define a grid box centered on the ATP-binding site. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search.

-

Run the docking simulation using AutoDock Vina.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

-

Visualize the top-ranked poses complexed with the ALK protein using PyMOL or VMD to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).[17]

-

Detailed Experimental Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[15][18]

Objective: To assess the stability of the alectinib-ALK complex and understand the dynamic impact of resistance mutations.

Materials:

-

Force Fields: CHARMM36m (protein), CGenFF (ligand).

-

Input Files:

-

A PDB file of the docked alectinib-ALK complex.

-

Methodology:

-

System Preparation:

-

Generate a topology for the complex. Ligand parameters can be generated using servers like CGenFF.

-

Place the complex in the center of a periodic simulation box (e.g., cubic or dodecahedron).

-

Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.[18]

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the system to remove steric clashes or inappropriate geometry.

-

-

System Equilibration:

-

Perform a short NVT (constant Number of particles, Volume, and Temperature) simulation to allow the system to reach the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms.

-

Perform a subsequent NPT (constant Number of particles, Pressure, and Temperature) simulation to adjust the system density to the target pressure (e.g., 1 bar).

-

-

Production MD:

-

Run the production simulation for a desired length of time (typically hundreds of nanoseconds) without position restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Analysis:

-

Binding Stability: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess conformational stability.

-

Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.

-

Interaction Analysis: Analyze hydrogen bond occupancy and other key interactions throughout the simulation.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on trajectory snapshots to estimate the binding free energy of the complex.[15]

-

Molecular Basis of Acquired Resistance to Alectinib

Despite alectinib's high potency, acquired resistance can emerge during treatment, often through secondary mutations in the ALK kinase domain.[14] In silico studies have been instrumental in explaining the structural mechanisms behind this resistance.

Key Resistance Mutations:

-

V1180L: This gatekeeper mutation introduces a bulkier leucine residue, causing a steric clash that hinders alectinib binding.[14][15]

-

I1171T/N/S: Mutations at this position can disrupt the hydrophobic environment and alter the conformation of the binding site, reducing alectinib's binding affinity.[14][15]

-

G1202R: The introduction of a bulky and charged arginine residue at this position in the solvent front of the ATP binding pocket leads to significant steric hindrance and electrostatic repulsion, preventing alectinib from binding effectively.[12]

Computational studies show these mutations can trigger conformational changes in the hinge region and the ligand binding entrance, which are critical for inhibitor binding.[15]

Conclusion

In silico modeling provides a powerful, cost-effective framework for investigating the complex interactions between alectinib and the ALK protein. Methodologies such as molecular docking and molecular dynamics simulations are invaluable for rationalizing drug potency, predicting binding modes, and elucidating the structural basis of drug resistance. The insights gained from these computational approaches are critical for the ongoing development of novel ALK inhibitors capable of overcoming the challenge of acquired resistance mutations, ultimately improving therapeutic outcomes for patients with ALK-positive NSCLC.

References

- 1. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]

- 2. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 4. Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. Detection of resistance mutations in patients with anaplastic lymphoma kinase-rearranged lung cancer through liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALK Mutation Status Before and After Alectinib Treatment in Locally Advanced or Metastatic ALK-Positive NSCLC: Pooled Analysis of Two Prospective Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A molecular dynamics investigation into the mechanisms of alectinib resistance of three ALK mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 18. benchchem.com [benchchem.com]

- 19. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

In-depth Technical Guide: Solubility and Stability of CH5450

An internal review of publicly available scientific literature and chemical databases has revealed no specific information for a compound designated "CH5450." This designation may correspond to an internal research code, a novel compound not yet disclosed in public forums, or a discontinued developmental candidate.

Consequently, a comprehensive technical guide on the solubility and stability of CH5450, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be compiled at this time due to the absence of foundational data.

For researchers, scientists, and drug development professionals to conduct solubility and stability studies on a novel compound, a general framework of experimental protocols and data presentation is typically followed. Below is a standardized approach that would be applicable to a compound like CH5450, once its chemical properties are known.

Section 1: Solubility Profile

A thorough understanding of a compound's solubility is critical for its formulation into a viable drug product. The following table outlines the typical data points collected in a comprehensive solubility assessment.

Table 1: Solubility Data for a Novel Compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | Data Not Available | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data Not Available | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Data Not Available | HPLC-UV |

| Fasted State Simulated Intestinal Fluid | 37 | Data Not Available | LC-MS/MS |

| Fed State Simulated Intestinal Fluid | 37 | Data Not Available | LC-MS/MS |

| Ethanol | 25 | Data Not Available | Gravimetric |

| Propylene Glycol | 25 | Data Not Available | Gravimetric |

Experimental Protocol: Equilibrium Solubility Determination

A standardized protocol to determine the equilibrium solubility of a new chemical entity (NCE) is detailed below.

Caption: Workflow for Equilibrium Solubility Measurement.

Section 2: Stability Profile

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions as mandated by regulatory guidelines.

Table 2: Stability Data for a Novel Compound

| Condition | Time Point | Assay (%) | Total Degradants (%) | Appearance |

| Long-Term | ||||

| 25°C / 60% RH | 0 months | Data Not Available | Data Not Available | Data Not Available |

| 3 months | Data Not Available | Data Not Available | Data Not Available | |

| 6 months | Data Not Available | Data Not Available | Data Not Available | |

| Accelerated | ||||

| 40°C / 75% RH | 0 months | Data Not Available | Data Not Available | Data Not Available |

| 1 month | Data Not Available | Data Not Available | Data Not Available | |

| 3 months | Data Not Available | Data Not Available | Data Not Available | |

| Forced Degradation | ||||

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | Data Not Available | Data Not Available | Data Not Available |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | Data Not Available | Data Not Available | Data Not Available |

| Oxidation (3% H₂O₂, RT) | 24 hours | Data Not Available | Data Not Available | Data Not Available |

| Photostability (ICH Q1B) | - | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify the likely degradation products that may arise during formal stability studies.

Caption: Forced Degradation Experimental Workflow.

Section 3: Signaling Pathway Interactions

Without knowledge of the molecular target or mechanism of action of CH5450, a specific signaling pathway diagram cannot be generated. However, a hypothetical relationship between a drug and its target pathway is illustrated below.

Caption: Hypothetical Drug-Target Signaling Pathway.

To proceed with a detailed technical guide on the solubility and stability of CH5450, specific information regarding its chemical structure, therapeutic target, and any existing preclinical data is required. Researchers in possession of this proprietary information would be able to apply the general principles and experimental frameworks outlined above to generate the necessary data for a comprehensive assessment.

Early-Stage Toxicity Screening of CH 5450: A Methodological Overview

Absence of specific data on a compound designated "CH 5450" in publicly available scientific literature precludes the creation of a detailed, substance-specific technical guide. The following whitepaper, therefore, outlines a comprehensive and standardized framework for the early-stage toxicity screening of a novel small molecule entity, hypothetically designated this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the requisite experimental protocols and data interpretation in preclinical safety assessment.

Introduction to Early-Stage Toxicity Screening

The primary objective of early-stage toxicity screening is to identify potential safety liabilities of a new chemical entity (NCE) before significant investment is made in its development. This process involves a battery of in vitro and in vivo assays designed to assess the compound's potential for causing adverse effects. A systematic approach to toxicity screening is crucial for de-risking drug candidates and ensuring that only those with an acceptable safety profile advance to later stages of preclinical and clinical development.

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for evaluating the potential toxicity of a compound on a cellular level. These tests provide valuable preliminary data to guide further in vivo studies.

Cytotoxicity Assays

Objective: To determine the concentration at which a compound causes cell death.

Experimental Protocol:

-

Cell Lines: A panel of cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, H9c2 for heart) should be used.

-

Assay Principle: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Endpoint Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) release assay, which quantifies membrane damage.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of this compound that reduces cell viability by 50%.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG2 | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 65.7 | |

| HEK293 | 24 | > 100 |

| 48 | > 100 | |

| 72 | 92.1 | |

| H9c2 | 24 | > 100 |

| 48 | 78.5 | |

| 72 | 55.3 |

Genotoxicity Assays

Objective: To assess the potential of a compound to damage genetic material (DNA).

Experimental Protocol:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations. The bacteria are exposed to this compound with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.

-

In Vitro Micronucleus Test: Mammalian cells (e.g., CHO, TK6) are treated with this compound. The formation of micronuclei, which are small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division, is assessed as an indicator of chromosomal damage.

hERG Inhibition Assay

Objective: To evaluate the potential of a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Experimental Protocol:

-

Assay System: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.

-

Procedure: Cells stably expressing the hERG channel are exposed to a range of concentrations of this compound, and the effect on the hERG current is measured.

-

Data Analysis: The IC50 value for hERG inhibition is determined.

Table 2: Hypothetical hERG Inhibition Data for this compound

| Parameter | Value |

| IC50 (µM) | 15.8 |

In Vivo Toxicity Screening

In vivo studies in animal models are essential to understand the systemic effects of a compound and to determine a safe starting dose for human clinical trials.

Acute Toxicity Study

Objective: To determine the short-term toxicity of a single high dose of a compound.

Experimental Protocol:

-

Animal Model: Typically, two rodent species (e.g., rats and mice) are used.

-

Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral, intravenous). A limit dose of 2000 mg/kg is often used if no mortality is expected.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

Endpoint: The maximum tolerated dose (MTD) and, if applicable, the lethal dose 50 (LD50) are determined.

Repeat-Dose Toxicity Study (7- or 14-Day)

Objective: To evaluate the toxic effects of repeated administration of a compound over a short period.

Experimental Protocol:

-

Animal Model: One rodent and one non-rodent species are typically used.

-

Dosing: this compound is administered daily for 7 or 14 consecutive days at multiple dose levels.

-

Assessments: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination of tissues are performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is identified.

Table 3: Hypothetical 14-Day Repeat-Dose Toxicity Findings in Rats for this compound

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Vehicle) | No adverse findings | - |

| 10 | No adverse findings | 10 |

| 30 | Mild, reversible elevation in liver enzymes (ALT, AST) | |

| 100 | Moderate elevation in liver enzymes, minimal hepatocellular hypertrophy |

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding.

Caption: High-level workflow for early-stage toxicity screening.

Conclusion

A thorough and systematic early-stage toxicity screening program is indispensable in modern drug discovery. By employing a combination of in vitro and in vivo assays, potential safety concerns associated with a novel compound like this compound can be identified and characterized early in the development process. The data generated from these studies are critical for making informed decisions about the continued development of a drug candidate and for designing safe and effective first-in-human clinical trials. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and interpreting these essential preclinical safety assessments.

An In-depth Technical Guide to the Structural Elucidation of Alectinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. The methodologies and data presented are essential for researchers and professionals involved in drug discovery, development, and quality control.

Alectinib (systematic name: 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) is a second-generation tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements.[1][][3] Its complex chemical structure necessitates a multi-faceted analytical approach for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules. Quantitative NMR (qNMR) has been successfully applied to Alectinib, offering a precise method for its estimation without the need for a specific reference standard.[4][5]

Data Presentation: Key ¹H NMR Signals for Alectinib Quantification

| Proton Signal (ppm) | Assignment | Role in Quantification |

| 8.4 | Aromatic Proton of Alectinib | Analyte Signal[4][5] |

| 6.7 | Aromatic Proton of Internal Standard | Internal Standard Signal[4][5] |

| 3.9 | Alternative Alectinib Proton | Analyte Signal (Robustness Check)[5] |

| 4.3 | Alternative Internal Standard Proton | Internal Standard Signal (Robustness Check)[5] |

Experimental Protocol: Quantitative ¹H NMR of Alectinib

A validated qNMR method for Alectinib hydrochloride involves the following steps[4][5]:

-

Sample Preparation: Accurately weigh Alectinib hydrochloride and the internal standard, ethyl 4-(dimethylamino)benzoate. Dissolve both in a deuterated solvent, typically DMSO-d6.

-

Instrument Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a 30° pulse length, a spectral width of approximately 10,000 Hz, and a pre-acquisition delay of 6 ms. A crucial parameter is the relaxation delay (d1), which should be set to at least 10 seconds to ensure full T1 relaxation of all relevant protons, a prerequisite for accurate quantification.

-

Data Acquisition: Acquire the ¹H NMR spectrum using high-precision NMR tubes.

-

Data Processing and Quantification: Integrate the characteristic, well-resolved signals of both Alectinib (e.g., at 8.4 ppm) and the internal standard (e.g., at 6.7 ppm). The concentration of Alectinib is then calculated using the integral values, the number of protons corresponding to each signal, the molecular weights of the analyte and standard, and their respective weighed amounts.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of Alectinib, providing crucial information for its identification and for studying its metabolites.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common workflow for both qualitative and quantitative analysis.[7][8]

Data Presentation: Key Mass Spectrometric Data for Alectinib

| Parameter | Value | Technique |

| Monoisotopic Mass | 482.3 g/mol | LC-MS/MS[8] |

| Precursor Ion (m/z) | 483.13, 483.2, 483.3 | MALDI-MSI, LC-MS/MS[8][9][10] |

| Major Fragment Ion (m/z) | 396.0, 396.1, 396.2, 396.21 | LC-MS/MS, MALDI-MSI[8][9][10][11] |

Experimental Protocol: LC-MS/MS Analysis of Alectinib

A typical LC-MS/MS protocol for Alectinib involves[8][10]:

-

Sample Preparation: For plasma samples, protein precipitation is a common extraction method, often using acetonitrile. The supernatant is then injected into the LC-MS/MS system.

-

Chromatographic Separation: Separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase, commonly consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol.

-

Mass Spectrometric Detection: An electrospray ionization (ESI) source in positive ion mode is typically used. For tandem MS, multiple reaction monitoring (MRM) is employed for quantification, targeting the transition from the precursor ion (e.g., m/z 483.2) to a specific product ion (e.g., m/z 396.1).

-

Metabolite Identification: The full scan and product ion scan data are analyzed to identify potential metabolites. The biotransformation of Alectinib primarily involves oxidation, with its major active metabolite being M4.[12]

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, confirming the molecular structure and providing insights into its conformation and intermolecular interactions. The crystal structure of Alectinib hydrochloride has been determined using synchrotron X-ray powder diffraction data.[13][14][15]

Data Presentation: Crystallographic Data for Alectinib Hydrochloride (Type I)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.67477(7) |

| b (Å) | 10.44076(5) |

| c (Å) | 20.38501(12) |

| β (°) | 93.1438(7) |

| Volume (ų) | 2693.574(18) |

| Z | 4 |

Data obtained at 295 K.[13][14][15]

Experimental Protocol: X-ray Powder Diffraction of Alectinib Hydrochloride

The structural determination from powder diffraction data is a complex process[13][14][15]:

-

Data Collection: High-resolution X-ray powder diffraction data is collected using a synchrotron source to obtain a high-quality diffraction pattern.

-

Indexing and Space Group Determination: The diffraction pattern is indexed to determine the unit cell parameters and the crystal system. The space group is subsequently determined from the systematic absences in the diffraction data.

-

Structure Solution: The crystal structure is solved using direct methods or other ab initio techniques from the powder data.

-

Rietveld Refinement: The solved structure is refined against the experimental powder diffraction pattern using the Rietveld method. This involves refining atomic positions, thermal parameters, and profile parameters until the calculated pattern best fits the observed data.

-

DFT Optimization: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the refined crystal structure, providing a more chemically reasonable model.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis in pharmaceutical formulations.

Data Presentation: UV-Vis Spectroscopic Data for Alectinib

| Solvent | λmax (nm) |

| Methanol | 339, ~345[16][17] |

| Dichloromethane | 338[18] |

| Acetonitrile | 348[18] |

| DMSO | 349[18] |

Experimental Protocol: UV-Vis Spectrophotometric Quantification of Alectinib

A simple and accurate method for quantifying Alectinib in bulk and pharmaceutical dosage forms is as follows[16]:

-

Preparation of Standard Solutions: A stock solution of Alectinib hydrochloride is prepared in a suitable solvent, such as methanol. A series of standard solutions are then prepared by serial dilution to cover a concentration range (e.g., 2-12 µg/mL).

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution over a range of 200-400 nm. For Alectinib in methanol, this is approximately 339 nm.

-

Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration. The linearity should be confirmed by a high correlation coefficient (e.g., >0.999).

-

Sample Analysis: The pharmaceutical formulation is appropriately dissolved and diluted to a concentration that falls within the linear range of the calibration curve. The absorbance is measured, and the concentration is determined from the calibration curve.

-

Method Validation: The method is validated according to ICH guidelines for parameters such as accuracy, precision, and linearity.

Mandatory Visualizations

Caption: A generalized workflow for small molecule structural elucidation.

Caption: Alectinib inhibits the ALK signaling pathway, leading to apoptosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative estimation and validation of Alectinib hydrochloride drug substance using quantitative nuclear magnetic resonance spectroscopy | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of alectinib hydrochloride Type I, C30H35N4O2Cl | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. cambridge.org [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. ajpaonline.com [ajpaonline.com]

- 17. rjptonline.org [rjptonline.org]

- 18. Photophysical Exploration of Alectinib and Rilpivirine: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CH5450: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the therapeutic potential of CH5450, a potent and highly selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. Developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC), CH5450 has demonstrated significant efficacy, particularly in patients with resistance to first-generation ALK inhibitors and those with brain metastases. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of CH5450.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of CH5450

| Target | Assay Type | IC50 (nmol/L) | Cell Line | Cellular Assay | GI50 (nmol/L) |

| ALK | Kinase Assay | 1.9 | NCI-H2228 (ALK-positive) | Cell Proliferation | 3.3 |

| L1196M | Kinase Assay | 3.5 | SUP-M2 (ALK-positive) | Cell Proliferation | 25 |

| C1156Y | Kinase Assay | 4.8 | KARPAS-299 (ALK-positive) | Cell Proliferation | 23 |

| RET | Kinase Assay | 48 | NB-1 (RET-positive) | Cell Proliferation | >1000 |

| ROS1 | Kinase Assay | 95 | U-118 MG (ROS1-positive) | Cell Proliferation | >1000 |

| LTK | Kinase Assay | 16 | - | - | - |

Table 2: Pharmacokinetic Properties of CH5450 in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| Mouse | 10 | Oral | 1,200 | 2 | 8,400 | 75 |

| Rat | 10 | Oral | 980 | 4 | 9,800 | 82 |

| Dog | 5 | Oral | 650 | 2 | 5,200 | 65 |

Table 3: Summary of Clinical Efficacy in ALK-Positive NSCLC Patients (Phase I/II)

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | CNS Overall Response Rate |

| Crizotinib-naïve | 93.5% | Not Reached | 81% |

| Crizotinib-resistant | 55% | 8.9 months | 57% |

Mechanism of Action: ALK Signaling Pathway Inhibition

CH5450 exerts its therapeutic effect by potently and selectively inhibiting the ALK receptor tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, resulting in a constitutively active fusion protein (EML4-ALK). This oncoprotein drives tumor cell proliferation, survival, and metastasis through the activation of downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. CH5450 binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of CH5450 to inhibit the enzymatic activity of ALK and other kinases.

Protocol:

-

Recombinant human ALK kinase domain is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

CH5450 is added at various concentrations to determine its inhibitory effect.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

The amount of phosphorylated substrate is quantified using an ADP-Glo™ Kinase Assay, which measures ADP formation.

-

Luminescence is measured, and the IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic model.

Cellular Proliferation Assay

This assay assesses the effect of CH5450 on the growth of ALK-positive cancer cell lines.

Protocol:

-

NCI-H2228 cells (harboring the EML4-ALK fusion gene) are seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells are treated with a serial dilution of CH5450 for 72 hours.

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

-

Luminescence is recorded, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of CH5450 in a living organism.

Protocol:

-

Female BALB/c nude mice are subcutaneously inoculated with NCI-H2228 cells.

-

When tumors reach a volume of approximately 100-200 mm³, mice are randomized into vehicle control and treatment groups.

-

CH5450 is administered orally once daily at doses ranging from 1 to 20 mg/kg.

-

Tumor volume and body weight are measured twice weekly.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic and biomarker analysis (e.g., Western blot for p-ALK).

-

Tumor growth inhibition (TGI) is calculated as a measure of efficacy.

Conclusion

CH5450 is a highly potent and selective ALK inhibitor with significant therapeutic potential in the treatment of ALK-positive NSCLC. Its robust preclinical activity, favorable pharmacokinetic profile, and impressive clinical efficacy, including in the challenging setting of brain metastases and crizotinib resistance, underscore its importance in the oncology landscape. The experimental protocols detailed herein provide a framework for further investigation and characterization of this and similar targeted therapies. Continued research is warranted to explore its full potential, including its role in combination therapies and its activity against emerging resistance mutations.

Methodological & Application

Application Notes and Protocols for Compound CH5450 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound CH5450 is a novel, potent, and selective small molecule inhibitor under investigation for its therapeutic potential in oncology. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Compound CH5450, including its effect on cell viability and its mechanism of action. The following sections offer step-by-step experimental procedures, illustrative data, and visualizations of the underlying signaling pathway and experimental workflows.

Hypothetical Mechanism of Action

Compound CH5450 is hypothesized to be a selective inhibitor of a receptor tyrosine kinase (RTK) that is frequently overexpressed or mutated in various cancers. By blocking the ATP binding site of the RTK, CH5450 is expected to inhibit downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and growth.[1][2] This inhibition is predicted to lead to cell cycle arrest and apoptosis in cancer cells dependent on this signaling cascade.

Data Presentation

The following tables summarize illustrative quantitative data from in vitro assays performed with Compound CH5450 on various cancer cell lines.

Table 1: IC50 Values of Compound CH5450 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) (Mean ± SD) |

| A549 | Lung Carcinoma | 15.2 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.5 |

| U-87 MG | Glioblastoma | 12.5 ± 1.8 |

| HCT116 | Colorectal Carcinoma | 30.1 ± 4.2 |

| PC-3 | Prostate Adenocarcinoma | 45.6 ± 5.9 |

Table 2: Cell Viability (MTT Assay) of A549 Cells after 48-hour Treatment with Compound CH5450

| CH5450 Concentration (nM) | % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.8 |

| 1 | 92.3 ± 4.9 |

| 5 | 75.1 ± 6.2 |

| 10 | 51.7 ± 4.5 |

| 25 | 28.4 ± 3.1 |

| 50 | 14.9 ± 2.3 |

| 100 | 8.2 ± 1.5 |

Experimental Protocols